N,2,3-trimethylaniline
Overview
Description
N,2,3-trimethylaniline is a chemical compound with the CAS Number: 41456-51-3 . It has a molecular weight of 135.21 . The IUPAC name for this compound is N-(2,3-dimethylphenyl)-N-methylamine .
Molecular Structure Analysis
The molecular formula of N,2,3-trimethylaniline is C9H13N . The InChI code for this compound is 1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3 .
Physical And Chemical Properties Analysis
N,2,3-trimethylaniline has a molecular weight of 135.21 . Its density is 0.93g/mL at 25°C, it has a melting point of -15 °C, and a boiling point of 215°C . The refractive index is n20/D 1.55 .
Scientific Research Applications
1. Cardiovascular Health
Research shows that Trimethylamine N-oxide (TMAO), a metabolite of N,2,3-trimethylaniline, is significantly associated with cardiovascular risks. Wang et al. (2015) discovered that 3,3-dimethyl-1-butanol, a structural analog of choline, can inhibit the formation of TMAO and reduce atherosclerotic lesion development in mice (Wang et al., 2015). Zeisel and Warrier (2017) further explored the relationship between increased plasma TMAO concentrations and cardiovascular events such as myocardial infarction and stroke (Zeisel & Warrier, 2017).
2. Metabolic and Pharmacokinetic Aspects
Bain, Fornasini, and Evans (2005) investigated the metabolic and pharmacokinetic properties of TMA, a precursor to TMAO. Their study provided insights into the metabolism, safety aspects, and potential clinical relevance of TMA and TMAO (Bain et al., 2005).
3. Neurological Disorders
The possible involvement of TMAO in neurological disorders has been hypothesized. Janeiro et al. (2018) discussed the correlation between elevated TMAO levels and neurological disorders, highlighting the need for further research to establish TMAO's role in human health and disease (Janeiro et al., 2018).
4. DNA Damage Assessment
Przybojewska (1999) conducted studies to assess the DNA damaging effect of aniline derivatives, including 2,4,6-trimethylaniline, in the liver cells of mice. The findings indicated the genotoxic potential of these compounds (Przybojewska, 1999).
5. Biomarker Potential
TMAO has been explored as an emergent biomarker of human health. Chhibber-Goel et al. (2017) reviewed the enzymatic and metabolic landscape that results in TMAO production and its role as a biomarker in various diseases (Chhibber-Goel et al., 2017).
Safety And Hazards
N,2,3-trimethylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include using this compound only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
N,2,3-trimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGYPYOTCMXDGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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